2-(3-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Overview
Description
2-(3-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is a boron-containing heterocyclic compound
Mechanism of Action
Mode of Action
It is known that similar compounds interact with their targets, leading to changes at the molecular level that can affect cellular functions .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects that can alter cellular processes .
Result of Action
Similar compounds have been shown to exert various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and more.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine typically involves the following steps:
Formation of the Naphtho[1,8-de][1,3,2]diazaborinine Core: This step involves the reaction of a suitable naphthalene derivative with a boron-containing reagent, such as boronic acid or boronate ester, under catalytic conditions.
Introduction of the 3-Methylphenyl Group: This step involves the functionalization of the naphtho[1,8-de][1,3,2]diazaborinine core with a 3-methylphenyl group through a coupling reaction, such as Suzuki-Miyaura coupling, using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present on the naphtho[1,8-de][1,3,2]diazaborinine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Formation of boronic acids or boronate esters.
Reduction: Formation of borohydride complexes.
Substitution: Formation of substituted naphtho[1,8-de][1,3,2]diazaborinine derivatives.
Scientific Research Applications
2-(3-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
1,2-Benzazaborine:
Boron Dipyrromethene (BODIPY): A class of boron-containing dyes used in fluorescence imaging and photodynamic therapy.
Boronic Acids: Widely used in organic synthesis and as enzyme inhibitors in medicinal chemistry.
Uniqueness
2-(3-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is unique due to its specific structural features, including the naphtho[1,8-de][1,3,2]diazaborinine core and the 3-methylphenyl substituent. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-(3-methylphenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BN2/c1-12-5-2-8-14(11-12)18-19-15-9-3-6-13-7-4-10-16(20-18)17(13)15/h2-11,19-20H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOCDJPTCDLFMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC(=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501161943 | |
Record name | 2,3-Dihydro-2-(3-methylphenyl)-1H-naphtho[1,8-de]-1,3,2-diazaborine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501161943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159803-51-6 | |
Record name | 2,3-Dihydro-2-(3-methylphenyl)-1H-naphtho[1,8-de]-1,3,2-diazaborine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159803-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-2-(3-methylphenyl)-1H-naphtho[1,8-de]-1,3,2-diazaborine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501161943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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